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Compound of Interest

Compound Name: ZYJ-25e

Cat. No.: B13438706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ZYJ-25e is a potent, orally active histone deacetylase (HDAC) inhibitor belonging to the class

of tetrahydroisoquinoline-bearing hydroxamic acid analogues. It exhibits significant antitumor

activities, demonstrating notable efficacy in preclinical cancer models. This technical guide

provides a comprehensive overview of the structure and chemical properties of ZYJ-25e,

including its physicochemical characteristics, and outlines relevant experimental protocols.

Furthermore, this document illustrates the putative signaling pathway through which ZYJ-25e
exerts its therapeutic effects, providing a valuable resource for researchers in oncology and

drug discovery.

Chemical Structure and Identity
ZYJ-25e is a synthetic small molecule characterized by a core tetrahydroisoquinoline scaffold,

a hydroxamic acid zinc-binding group, and additional moieties that contribute to its binding

affinity and selectivity for histone deacetylases.

Table 1: Chemical Identity of ZYJ-25e
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Identifier Value

IUPAC Name

tert-butyl ((2S,3S)-1-((S)-7-(2-(hydroxyamino)-2-

oxoethoxy)-3-((4-

methoxyphenyl)carbamoyl)-3,4-

dihydroisoquinolin-2(1H)-yl)-3-methyl-1-

oxopentan-2-yl)carbamate[1]

CAS Number 1287261-04-4[1]

Chemical Formula C₃₀H₄₀N₄O₈[1]

Molecular Weight 584.67 g/mol [1]

SMILES String

CC--INVALID-LINK----INVALID-LINK--

C(=O)N1CC--INVALID-LINK--

C3=C1C=C(OCC(=O)NO)C=C3

Chemical and Physical Properties
Detailed quantitative data on the physicochemical properties of ZYJ-25e are not extensively

published. The following table summarizes available information from commercial suppliers and

related literature.

Table 2: Physicochemical Properties of ZYJ-25e
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Property Value/Information

Solubility

Soluble in DMSO.[2] Poorly soluble in water.[2]

Quantitative data (e.g., mg/mL) is not specified

in the available literature. For in vitro assays, it

is recommended to prepare a high-

concentration stock solution in DMSO and then

dilute it with the appropriate aqueous buffer or

cell culture medium.

Storage and Stability

Store as a solid at -20°C for long-term storage

(months to years) and at 0-4°C for short-term

storage (days to weeks).[1] Stock solutions in

DMSO can be stored at -80°C for up to one

year.[3] Avoid repeated freeze-thaw cycles.

Appearance Solid powder.

Biological Activity
ZYJ-25e is a potent inhibitor of histone deacetylases, with selectivity for specific HDAC

isoforms. Its primary biological activity is the inhibition of tumor growth, which has been

demonstrated in both in vitro and in vivo models.

Table 3: In Vitro Biological Activity of ZYJ-25e

Target IC₅₀ (µM)

HDAC6 0.047[4]

HDAC8 0.139[5]

ZYJ-25e has shown significant antitumor potency in a human breast carcinoma MDA-MB-231

xenograft model.[4][5]

Putative Signaling Pathway and Mechanism of
Action
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As a histone deacetylase inhibitor, ZYJ-25e is believed to exert its anticancer effects by

inducing hyperacetylation of both histone and non-histone proteins. This leads to the

modulation of gene expression and the regulation of various cellular processes, ultimately

culminating in cell cycle arrest and apoptosis. The specific inhibition of HDAC6 and HDAC8

suggests a more targeted mechanism of action.
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Caption: Putative signaling pathway of ZYJ-25e in cancer cells.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of ZYJ-25e are not

publicly available. The following sections provide representative methodologies for similar

compounds and assays, which can serve as a starting point for researchers.

Representative Synthesis of a Tetrahydroisoquinoline-
Based Hydroxamic Acid Derivative
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The synthesis of ZYJ-25e and its analogues typically involves a multi-step process. A general

workflow is outlined below.

Starting Materials
(e.g., Substituted Tetrahydroisoquinoline)

Coupling with an Amino Acid Derivative

Protection of Functional Groups

Activation of Carboxylic Acid

Reaction with Hydroxylamine

Deprotection

Final Product
(ZYJ-25e Analogue)

Click to download full resolution via product page

Caption: General workflow for the synthesis of ZYJ-25e analogues.

Methodology:
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Coupling Reaction: A suitably substituted tetrahydroisoquinoline-3-carboxylic acid is coupled

with a protected amino acid (e.g., Boc-L-isoleucine) using a standard peptide coupling

reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-

Diisopropylethylamine) in an anhydrous solvent like DMF (Dimethylformamide).

Esterification: The remaining carboxylic acid group on the tetrahydroisoquinoline core is

esterified, for example, by reaction with ethyl 2-bromoacetate in the presence of a base like

potassium carbonate.

Hydroxamic Acid Formation: The ester is then converted to the corresponding hydroxamic

acid by treatment with hydroxylamine hydrochloride and a base such as sodium hydroxide in

a solvent mixture like THF/methanol.

Purification: The final product is purified by column chromatography on silica gel.

Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification

methods would need to be optimized for the synthesis of ZYJ-25e.

Representative HDAC Inhibition Assay
The inhibitory activity of ZYJ-25e against specific HDAC isoforms can be determined using a

commercially available fluorogenic assay kit.
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Caption: Workflow for a typical HDAC inhibition assay.

Methodology:

Reagent Preparation: Recombinant human HDAC6 or HDAC8 enzyme, a fluorogenic

substrate (e.g., Boc-Lys(Ac)-AMC), and a series of dilutions of ZYJ-25e in assay buffer are

prepared.
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Enzyme Reaction: The HDAC enzyme is incubated with the substrate in the presence of

varying concentrations of ZYJ-25e in a 96-well plate. A control reaction without the inhibitor

is also included.

Development: After a set incubation period, a developer solution containing a protease (e.g.,

trypsin) and a stop solution is added. The developer cleaves the deacetylated substrate,

releasing the fluorophore (AMC).

Fluorescence Measurement: The fluorescence is measured using a microplate reader with

appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm

emission for AMC).

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and

the IC₅₀ value is calculated using a suitable curve-fitting software.

Representative In Vivo Xenograft Study
The antitumor efficacy of ZYJ-25e can be evaluated in a mouse xenograft model using human

cancer cell lines.

Methodology:

Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media.

Tumor Implantation: A suspension of MDA-MB-231 cells is injected subcutaneously into the

flank of immunodeficient mice (e.g., BALB/c nude mice).

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment

and control groups. ZYJ-25e is administered orally at a predetermined dose and schedule.

The control group receives the vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Data Analysis: The tumor growth inhibition is calculated, and the statistical significance of the

difference between the treatment and control groups is determined.
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Conclusion
ZYJ-25e is a promising histone deacetylase inhibitor with potent antitumor activity. Its unique

tetrahydroisoquinoline structure and hydroxamic acid functional group contribute to its efficacy.

While detailed physicochemical and experimental data are limited in the public domain, this

guide provides a foundational understanding of its chemical properties, biological activity, and

putative mechanism of action. Further research is warranted to fully elucidate its therapeutic

potential and to develop comprehensive data on its chemical and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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